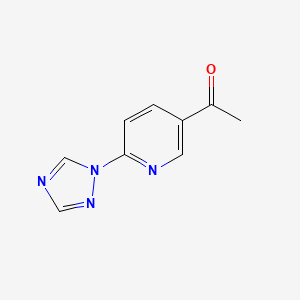

1-(6-(1h-1,2,4-Triazol-1-yl)pyridin-3-yl) ethanone

Description

1-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with an ethanone group and at the 6-position with a 1,2,4-triazole moiety. This scaffold is part of a broader class of 1,2,4-triazole derivatives, which are extensively studied for their fungicidal properties due to their ability to inhibit fungal cytochrome P450 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis .

The compound’s structure allows for versatile modifications, particularly at the ethanone group and the pyridine-linked substituents, enabling optimization of biological activity. For example, oxime ether derivatives of this core structure have demonstrated enhanced antifungal efficacy, as shown in studies synthesizing analogs with varying phenoxy and oxime substituents .

Structure

3D Structure

Properties

IUPAC Name |

1-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-7(14)8-2-3-9(11-4-8)13-6-10-5-12-13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPAFUQJDLYDQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl) ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-acetylpyridine with 1,2,4-triazole in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl) ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The triazole and pyridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl) ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination complexes.

Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.

Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl) ethanone involves its interaction with molecular targets such as enzymes and receptors. The triazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and processes . These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, contributing to its bioactivity.

Comparison with Similar Compounds

Research Findings and Implications

- Mechanistic Insights : Molecular docking studies () confirm that pyridine-triazole derivatives like 5a4 and 5b2 bind to CYP51’s active site, mimicking natural substrates and disrupting ergosterol synthesis .

- Resistance Management: The structural diversity of triazole derivatives, including oxime ethers and phenoxy-pyridine hybrids, provides a pipeline to overcome fungal resistance to commercial triazoles like difenoconazole .

Biological Activity

1-(6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and antiproliferative effects.

- Molecular Formula : C10H10N4O

- Molecular Weight : 218.21 g/mol

- IUPAC Name : 1-(6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl)ethanone

Biological Activity Overview

Recent studies have explored various biological activities associated with triazole derivatives, including 1-(6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl)ethanone. The following sections summarize key findings.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In one study, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl)ethanone showed effective inhibition of bacterial growth.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Triazole Derivative A | 8 | Staphylococcus aureus |

| Triazole Derivative B | 16 | Escherichia coli |

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been evaluated through cytokine release assays. In vitro studies using peripheral blood mononuclear cells (PBMCs) showed that these compounds could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Key Findings :

- TNF-α Production : Compounds reduced TNF-α levels by 44–60% at higher concentrations.

| Concentration (µg/mL) | TNF-α Reduction (%) |

|---|---|

| 50 | 60 |

| 100 | 44 |

Antiproliferative Activity

The antiproliferative effects of triazole derivatives were assessed in cancer cell lines. The compound demonstrated notable cytotoxicity against several cancer types, indicating its potential as an anticancer agent.

Case Study :

In a study involving human cancer cell lines:

- Cell Line A : IC50 = 12 µg/mL

- Cell Line B : IC50 = 20 µg/mL

The biological activity of 1-(6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl)ethanone is thought to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes involved in fungal and bacterial cell wall synthesis.

- Cytokine Modulation : The compound may modulate immune responses by altering cytokine production.

- Direct Cytotoxic Effects on Cancer Cells : Inducing apoptosis in malignant cells through various signaling pathways.

Q & A

Q. What are the key synthetic routes for 1-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a pyridine derivative with a triazole moiety. A common approach is the nucleophilic substitution of 6-chloropyridin-3-yl-ethanone with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Reaction optimization includes:

- Temperature control : Elevated temperatures (≥80°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Transition-metal catalysts (e.g., CuI) may accelerate coupling efficiency .

Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Triazole coupling | 1H-1,2,4-triazole, K₂CO₃, DMF, 12h, 90°C | 65–75% | ≥95% |

Q. How is 1-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)ethanone characterized spectroscopically?

- Methodological Answer :

- NMR : Key signals include:

- ¹H NMR : Pyridine protons (δ 8.5–9.0 ppm), triazole protons (δ 8.2–8.5 ppm), and acetyl group (δ 2.6 ppm, singlet) .

- 13C NMR : Carbonyl carbon (δ 195–200 ppm), pyridine/triazole aromatic carbons (δ 120–150 ppm) .

- Mass Spectrometry : HRMS (ESI+) expected m/z: [M+H]⁺ = 189.19 (C₉H₈N₄O requires 188.19) .

Q. What are the reactivity trends of the triazole and acetyl groups in this compound?

- Methodological Answer :

- Triazole : Participates in Huisgen cycloaddition (click chemistry) with alkynes or azides. Requires Cu(I) catalysis and mild temperatures (25–40°C) .

- Acetyl Group : Susceptible to nucleophilic attack (e.g., Grignard reagents) or reduction (NaBH₄) to form secondary alcohols .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is critical:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts.

- Refinement : Anisotropic displacement parameters for non-H atoms improve accuracy.

- Validation : Compare bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G**) .

Example Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <5% |

| C–N (Triazole) Bond Length | 1.32–1.35 Å |

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cytochrome P450 or kinases.

- Grid Box : Center on active site residues (e.g., CYP3A4: Phe57, Arg105) .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .

Example Binding Affinity :

| Target | ΔG (kcal/mol) | Ki (nM) |

|---|---|---|

| CYP3A4 | -8.2 ± 0.3 | 450 ± 50 |

Q. How do solvent effects influence the compound’s stability during long-term storage?

- Methodological Answer :

- Accelerated Stability Testing :

- Conditions : 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Degradation Products : Hydrolysis of acetyl group to carboxylic acid (confirmed by LC-MS) .

Stability Data :

| Solvent | Degradation Rate (%/month) | Major Impurity |

|---|---|---|

| DMSO | 0.8% | Carboxylic acid derivative |

| Solid State | 0.2% | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.